3-Sulfamoylbenzamide

Overview

Description

3-Sulfamoylbenzamide, also known as 3-SB, is a small molecule with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a sulfonamide derivative of benzamide, a compound found naturally in some plants and fungi. 3-SB has been studied for its ability to interact with proteins, enzymes, and other molecules in a variety of ways. It has been found to have a variety of biochemical, physiological, and therapeutic effects, making it a useful tool for researchers.

Scientific Research Applications

Role in DNA Repair and Cellular Effects :

- 3-Aminobenzamide , a related compound, was used to study its effect on DNA repair, particularly in the context of poly(ADP-ribose) synthesis. This study found that 3-aminobenzamide had complex cellular effects, including altering DNA break frequencies and stimulating repair replication, which may be attributable to non-specific cellular effects rather than a specific regulatory role in DNA repair (Cleaver, Milam, & Morgan, 1985).

Chemokine Receptor Antagonism :

- A derivative of 3-Sulfamoylbenzamide, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide , is a potent antagonist of the C-C chemokine receptor 1 (CCR1). This compound was studied for its labeling with tritium, showcasing its potential use in medicinal chemistry (Hong et al., 2015).

Synthesis of Analogues :

- Research has been conducted on the chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues, small molecules known for bioactivity. This study highlighted a process that increased selectivity at higher temperatures without catalysts, producing 15 analogues with yields between 65 and 99% (Verlee et al., 2017).

Carbonic Anhydrase Inhibition :

- Sulfamoylbenzamide derivatives have been shown to exhibit potent and isoform-selective inhibition of human carbonic anhydrase II/IX, which are relevant in conditions like glaucoma and certain cancers. These findings are significant for the development of targeted therapies (Abdel-Aziz et al., 2019).

Drug Discovery Applications :

- A study explored the use of encoded combinatorial libraries for drug discovery, with sulfamoylbenzamide-based compounds playing a key role. This research demonstrated the potential of these libraries in identifying novel carbonic anhydrase inhibitors (Burbaum et al., 1995).

Hepatitis B Virus Inhibition :

- Sulfamoylbenzamide-based capsid assembly modulators were synthesized for the selective inhibition of Hepatitis B viral replication. This study highlights the potential of these compounds in developing treatments for HBV infection (Lee et al., 2021).

Safety and Hazards

While specific safety and hazard information for 3-Sulfamoylbenzamide was not found, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, Benzamide, has a safety data sheet that includes information on handling, storage, and disposal .

Future Directions

Biochemical Analysis

Biochemical Properties

3-Sulfamoylbenzamide has been identified as a key component in the modulation of HBV capsid assembly . This process involves the interaction of this compound with various enzymes and proteins.

Cellular Effects

The cellular effects of this compound are primarily related to its role in HBV capsid assembly . It influences cell function by affecting the assembly of HBV capsid proteins, which is a critical step in the life cycle of HBV replication .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HBV capsid proteins . It is believed to exert its effects at the molecular level through binding interactions with these proteins, potentially influencing enzyme activation or inhibition, and causing changes in gene expression .

Metabolic Pathways

It is known that the compound undergoes dehydrogenation, a process facilitated by the enzyme CYP3A4 .

Subcellular Localization

Future studies should aim to describe the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

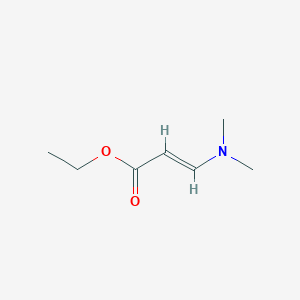

IUPAC Name |

3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVBPNRMKNARPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

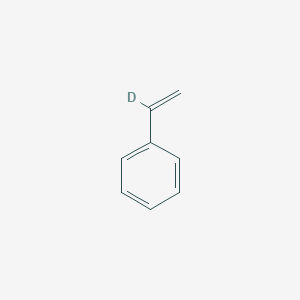

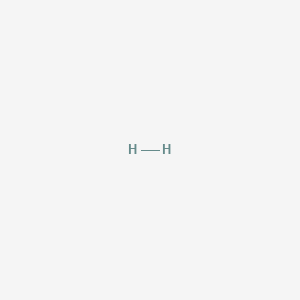

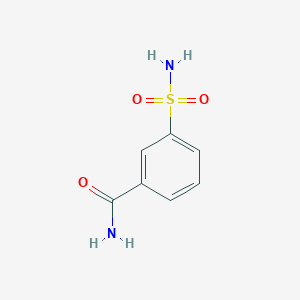

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546249 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1576-42-7 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)